Superior Selectivity for MAP4K4 Over Off-Target Kinases Compared to PF-06260933
GNE 220 exhibits a distinct selectivity profile compared to PF-06260933. While GNE 220 potently inhibits MAP4K4 (IC50 7 nM) with moderate activity against MAP4K6/MINK1 (IC50 9 nM) and weak activity against DMPK and MAP4K5/KHS1 (IC50s of 476 nM and 1,100 nM respectively) [1], PF-06260933 shows comparable MAP4K4 potency (IC50 3.7 nM) but demonstrates significant off-target inhibition of TNIK (IC50 15 nM) and MINK1 (IC50 8 nM) [2]. This indicates that GNE 220 provides a cleaner inhibition profile for studies focused on MAP4K4's primary role in cytoskeletal regulation, minimizing confounding effects from TNIK inhibition.
| Evidence Dimension | Kinase Selectivity Profile (IC50) |
|---|---|
| Target Compound Data | MAP4K4: 7 nM; MAP4K6/MINK1: 9 nM; DMPK: 476 nM; MAP4K5/KHS1: 1,100 nM |
| Comparator Or Baseline | PF-06260933: MAP4K4: 3.7 nM; MINK1: 8 nM; TNIK: 15 nM |
| Quantified Difference | PF-06260933 has ~2-fold higher potency against MAP4K4 but inhibits TNIK (IC50 15 nM) which GNE 220 does not. |
| Conditions | In vitro kinase activity assays with recombinant enzymes. |
Why This Matters
The absence of TNIK inhibition by GNE 220 allows for cleaner dissection of MAP4K4-specific signaling in cellular assays, reducing the risk of off-target effects that could confound results, particularly in migration and adhesion studies where TNIK also plays a role.
- [1] Vitorino, P., et al. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility. Nature 2015, 519 (7544), 425-430. View Source
- [2] Ammirati, M., et al. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Med. Chem. Lett. 2015, 6 (11), 1128-1133. View Source
